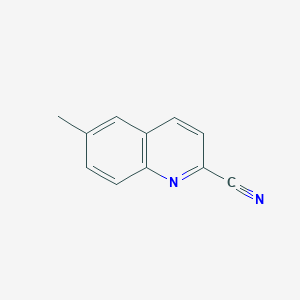

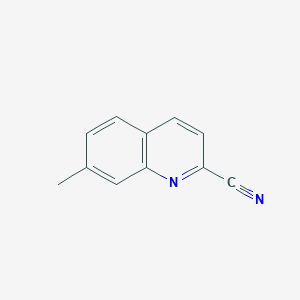

6-Methylquinoline-2-carbonitrile

概要

説明

6-Methylquinoline-2-carbonitrile is a nitrogen-containing bicyclic compound . It is also known as 2-Methylquinoline-6-carbonitrile . The CAS Number of this compound is 73013-69-1 . It has a molecular weight of 168.2 .

Synthesis Analysis

Quinoline derivatives, including 6-Methylquinoline-2-carbonitrile, are synthesized using various methods. Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield are employed . These methods fulfill one of the twelve green chemistry principles, “safer solvent” . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .Molecular Structure Analysis

The molecular formula of 6-Methylquinoline-2-carbonitrile is C11H8N2 . The InChI key of this compound is RGNLKYMDERTWSG-UHFFFAOYSA-N .Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

6-Methylquinoline-2-carbonitrile is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学的研究の応用

Chemical Reactivity and Heterocyclic Synthesis

- The chemical reactivity of related carbonitrile compounds has been explored, leading to the synthesis of various heterocyclic systems. For instance, 6-methylchromone-3-carbonitrile showed reactions with nucleophilic reagents resulting in chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide among other products (Ibrahim & El-Gohary, 2016).

Photochemical Transformations

- Studies on photochemical reactions of related carbonitriles have shown the synthesis of 6-alkoxy-and 6-chloroquinoline 2-carbonitriles under specific conditions. These findings are significant for understanding the photo-alkoxylation reactions of such compounds (Kaneko et al., 1974).

Optoelectronic and Charge Transport Properties

- A study investigated the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, highlighting their potential as multifunctional materials. This research is crucial for the development of new materials with advanced electronic and optical applications (Irfan et al., 2020).

Chemosensors for Metal Ion Detection

- Novel chemosensors based on quinoline derivatives have been developed for the selective identification of toxic Pd2+ ions. Such studies are vital for environmental monitoring and the detection of hazardous substances (Shally et al., 2020).

Synthesis in Ionic Liquids

- Research on one-pot synthesis in ionic liquids has yielded N2-substituted 2-amino-4-aryl-tetrahydroquinoline-3-carbonitriles, demonstrating the versatility of these compounds in synthetic chemistry (Wan et al., 2011).

Magnetic Field Effects on Photoinduced Reactions

- The impact of external magnetic fields on photoinduced reactions of similar carbonitriles has been explored, providing insights into the fundamental aspects of chemical kinetics and reaction mechanisms (HataNorisuke & HokawaMasahito, 2006).

Medicinal Chemistry: Kinase Inhibitors

- In medicinal chemistry, quinoline-3-carbonitrile derivatives have been synthesized as irreversible inhibitors of EGFR and HER-2 kinases, showing potential as anti-cancer agents (Wissner et al., 2003).

作用機序

Target of Action

Quinoline derivatives have been known to exhibit anticancer activities, suggesting potential targets could be various proteins involved in cell proliferation and survival .

Mode of Action

Quinoline derivatives, in general, are known to interact with their targets, leading to changes in cellular processes. For instance, some quinoline-chalcone hybrids have shown to inhibit tubulin polymerization, different kinases, topoisomerases, or affect DNA cleavage activity .

Biochemical Pathways

Based on the known activities of similar compounds, it can be inferred that the compound may influence pathways related to cell cycle regulation, apoptosis, and dna replication .

Result of Action

Based on the known effects of similar compounds, it can be speculated that the compound may induce cell cycle arrest, apoptosis, or dna damage in cancer cells .

Safety and Hazards

6-Methylquinoline-2-carbonitrile is harmful if swallowed and causes skin irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling this compound . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound .

将来の方向性

Quinoline derivatives, including 6-Methylquinoline-2-carbonitrile, have a wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . They are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The future directions of research on quinoline derivatives are likely to focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

特性

IUPAC Name |

6-methylquinoline-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-2-5-11-9(6-8)3-4-10(7-12)13-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIGSMGMACXUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylquinoline-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

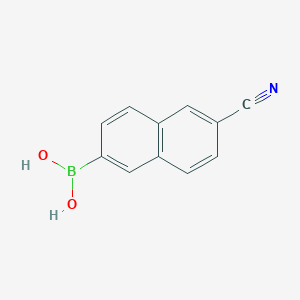

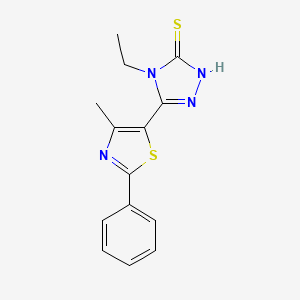

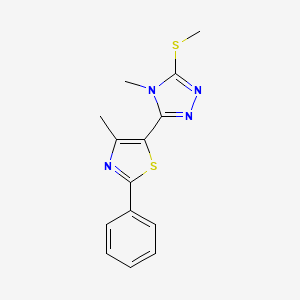

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)

![4-Iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole](/img/structure/B3116915.png)